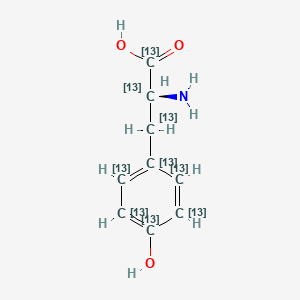
L-Tyrosine-13C9
概要
説明
L-Tyrosine-13C9 is a stable isotope-labeled form of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The “13C9” label indicates that nine carbon atoms in the molecule are replaced with the carbon-13 isotope, making it particularly useful in scientific research for tracing metabolic pathways and studying protein dynamics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine-13C9 typically involves the incorporation of carbon-13 labeled precursors into the amino acid structure. One common method is the microbial fermentation of a carbon-13 labeled glucose source, which is then converted into this compound through a series of enzymatic reactions. The reaction conditions often include controlled pH, temperature, and nutrient supply to optimize the yield and purity of the labeled amino acid .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to efficiently incorporate carbon-13 into the tyrosine molecule. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and chromatography, to isolate and purify the this compound .
化学反応の分析
Types of Reactions
L-Tyrosine-13C9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-DOPA (L-3,4-dihydroxyphenylalanine), a precursor to neurotransmitters like dopamine.
Reduction: The carboxyl group of this compound can be reduced to form tyrosine aldehyde.
Substitution: The hydroxyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: L-DOPA
Reduction: Tyrosine aldehyde
Substitution: Various substituted phenyl derivatives
科学的研究の応用
L-Tyrosine-13C9 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and protein turnover.
Proteomics: Employed in stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics.
Neuroscience: Utilized in research on neurotransmitter synthesis and function.
Pharmaceutical Research: Helps in the development of drugs targeting metabolic and neurological disorders.
作用機序
L-Tyrosine-13C9 exerts its effects by participating in the same biochemical pathways as natural L-Tyrosine. It is incorporated into proteins and enzymes, where it can be tracked using mass spectrometry due to its carbon-13 label. This allows researchers to study the dynamics of protein synthesis, degradation, and metabolic fluxes. The molecular targets include enzymes involved in amino acid metabolism, neurotransmitter synthesis, and protein synthesis .
類似化合物との比較
Similar Compounds
L-Tyrosine-15N: Labeled with nitrogen-15 instead of carbon-13.
L-Phenylalanine-13C9: Another amino acid labeled with carbon-13.
L-Tryptophan-13C11,15N2: Labeled with both carbon-13 and nitrogen-15.
Uniqueness
L-Tyrosine-13C9 is unique due to its specific labeling with nine carbon-13 atoms, making it highly suitable for detailed metabolic and proteomic studies. Its stable isotope labeling provides a non-radioactive and safe method for tracing biochemical pathways, which is not possible with unlabeled or differently labeled compounds .
特性
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-ZNZHEFIISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55443-60-2 | |
| Record name | 55443-60-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid](/img/structure/B3271732.png)



![3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea](/img/structure/B3271777.png)

![Ethyl [4-(bromoacetyl)phenyl]acetate](/img/structure/B3271797.png)
